molecular formula C8H14BrNO B14639048 4-Piperidinone, 5-bromo-1,2,5-trimethyl- CAS No. 55176-37-9

4-Piperidinone, 5-bromo-1,2,5-trimethyl-

Cat. No.: B14639048
CAS No.: 55176-37-9
M. Wt: 220.11 g/mol
InChI Key: FIIJJHKEAYGGJP-UHFFFAOYSA-N
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Description

4-Piperidinone, 5-bromo-1,2,5-trimethyl- is a brominated derivative of 4-piperidinone, a compound that features a piperidine ring with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-piperidinone, 5-bromo-1,2,5-trimethyl- typically involves the bromination of 4-piperidinone, 1,2,5-trimethyl-. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions where the bromination process is optimized for large-scale synthesis. The use of automated systems and controlled reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinone, 5-bromo-1,2,5-trimethyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Piperidinone, 5-bromo-1,2,5-trimethyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-piperidinone, 5-bromo-1,2,5-trimethyl- involves its interaction with various molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinone, 5-bromo-1,2,5-trimethyl- is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

CAS No.

55176-37-9

Molecular Formula

C8H14BrNO

Molecular Weight

220.11 g/mol

IUPAC Name

5-bromo-1,2,5-trimethylpiperidin-4-one

InChI

InChI=1S/C8H14BrNO/c1-6-4-7(11)8(2,9)5-10(6)3/h6H,4-5H2,1-3H3

InChI Key

FIIJJHKEAYGGJP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(CN1C)(C)Br

Origin of Product

United States

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